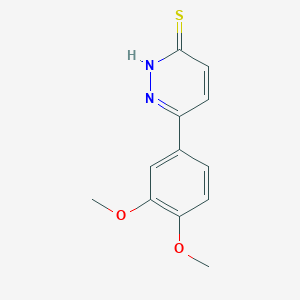

6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione

Vue d'ensemble

Description

6-(3,4-Dimethoxyphenyl)pyridazine-3(2H)-thione is a heterocyclic compound that features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a thione group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with sulfur to yield the desired pyridazine-thione compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

6-(3,4-Dimethoxyphenyl)pyridazine-3(2H)-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.

Reduction: The pyridazine ring can be reduced under specific conditions.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridazine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including HepG-2 (human liver carcinoma) and others. The compound's mechanism may involve the modulation of specific molecular targets related to cancer cell proliferation.

Case Study:

- A study demonstrated that derivatives of pyridazine compounds displayed significant cytotoxicity against cancer cells, suggesting that this compound could be a lead compound for further development in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest it could inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Research Findings:

- A review highlighted the potential of heterocyclic compounds, including pyridazines, in exhibiting antibacterial properties. The structural characteristics of this compound may enhance its efficacy against resistant strains .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 5-(3,4-Dimethoxybenzyl)-1H-pyrazole | Structure | Moderate | High |

| 4-Amino-4,5-dihydro-pyrazole derivatives | Structure | Low | High |

Future Research Directions

Given its promising biological activities, future research should focus on:

- In Vivo Studies: To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies: To elucidate the detailed pathways through which the compound exerts its effects.

- Formulation Development: Exploring delivery methods that enhance bioavailability and target specificity.

Mécanisme D'action

The mechanism of action of 6-(3,4-dimethoxyphenyl)pyridazine-3(2H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-(3,4-Dimethoxyphenyl)pyridazine: Lacks the thione group, which may result in different reactivity and biological activity.

3,4-Dimethoxyphenylhydrazine: A precursor in the synthesis of the pyridazine-thione compound.

Pyridazine-3-thione: Similar core structure but without the 3,4-dimethoxyphenyl substitution.

Uniqueness

6-(3,4-Dimethoxyphenyl)pyridazine-3(2H)-thione is unique due to the presence of both the 3,4-dimethoxyphenyl group and the thione group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential therapeutic applications that are not observed in similar compounds .

Activité Biologique

6-(3,4-Dimethoxyphenyl)pyridazine-3(2H)-thione is a heterocyclic compound belonging to the pyridazine family, characterized by a pyridazine ring substituted with a thione group at the 3-position and a 3,4-dimethoxyphenyl group at the 6-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Synthesis

The molecular formula of this compound is . The synthesis typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate, followed by cyclization to form the pyridazine ring. This process highlights the compound's potential as a building block for more complex heterocyclic structures.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The thione group can interact with various biological targets, potentially inhibiting enzymatic activity and disrupting cellular processes. This mechanism is crucial for its proposed antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's effectiveness is attributed to its structural features that enhance its interaction with microbial targets .

Anticancer Properties

Studies have demonstrated that this compound possesses potent anticancer activity. For instance, it has been shown to inhibit cancer cell proliferation in various types of cancer cells. In vitro studies revealed IC50 values ranging from 43.84 to 67.23 nM against specific cancer cell lines, indicating it is more potent than some established anticancer agents like celecoxib .

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (nM) | Comparison Agent | IC50 (nM) |

|---|---|---|---|

| SK-BR-3 | 43.84 | Celecoxib | 73.53 |

| MDA-MB-231 | 67.23 | Indomethacin | 100 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It showed comparable efficacy to indomethacin and celecoxib in reducing paw edema in animal models, indicating its potential as a COX-2 inhibitor . The selectivity index for COX-2 inhibition was notably high (11.51), suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

In one study involving carrageenan-induced paw edema in rats, the administration of this compound resulted in significant reductions in inflammation comparable to those achieved with established NSAIDs . This study underscores the compound's therapeutic potential in managing inflammatory conditions.

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-15-10-5-3-8(7-11(10)16-2)9-4-6-12(17)14-13-9/h3-7H,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOMAKKLKQKDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.